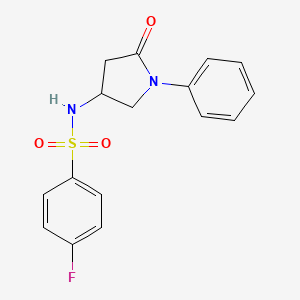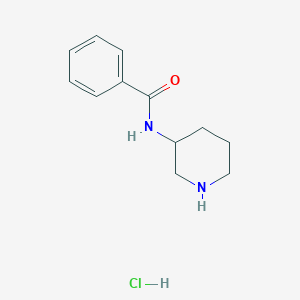![molecular formula C16H18N2O2S B2668782 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate CAS No. 1396860-43-7](/img/structure/B2668782.png)
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate is a complex organic compound that belongs to the class of azetidines and benzo[d]thiazoles This compound is characterized by its unique structure, which includes a cyclopropane carboxylate group attached to an azetidine ring, further connected to a dimethylbenzo[d]thiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the formation of the azetidine ring and the subsequent attachment of the cyclopropane carboxylate group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products.
Wissenschaftliche Forschungsanwendungen
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in various therapeutic areas.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications and guide the development of related compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Benzo[d]thiazol-2-yl)ethanol: A simpler analog with a hydroxyl group instead of the azetidine and cyclopropane carboxylate moieties.
4,7-Dimethylbenzo[d]thiazole: Lacks the azetidine and cyclopropane carboxylate groups, serving as a core structure for various derivatives.
Uniqueness
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the azetidine ring and cyclopropane carboxylate group distinguishes it from simpler analogs, potentially enhancing its reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
[1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-9-3-4-10(2)14-13(9)17-16(21-14)18-7-12(8-18)20-15(19)11-5-6-11/h3-4,11-12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLIBKJGYYPWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)OC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-fluorophenyl)methyl]-1H-indole](/img/structure/B2668699.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide](/img/structure/B2668701.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea](/img/structure/B2668704.png)
![4-[methyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2668705.png)
![2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2668706.png)

![Ethyl 2-[1-(naphthylmethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2668709.png)
![2,6-Dichloro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B2668710.png)
![4-chloro-N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2668711.png)


![1-butyl-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2668715.png)
![Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate](/img/structure/B2668719.png)

